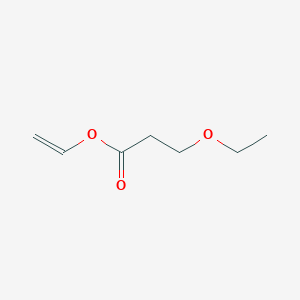

Ethenyl 3-ethoxypropanoate

Description

Structure

3D Structure

Properties

CAS No. |

14198-95-9 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

ethenyl 3-ethoxypropanoate |

InChI |

InChI=1S/C7H12O3/c1-3-9-6-5-7(8)10-4-2/h4H,2-3,5-6H2,1H3 |

InChI Key |

ZUVQWYGIXNSGIV-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCC(=O)OC=C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Ethenyl 3-ethoxypropanoate (Vinyl 3-ethoxypropionate)

This is a comprehensive technical guide on Ethenyl 3-ethoxypropanoate , also known as Vinyl 3-ethoxypropionate .

Executive Summary & Core Identification

Ethenyl 3-ethoxypropanoate is a functional vinyl ester monomer used primarily as a specialty intermediate in the synthesis of functionalized polymers and copolymers. Unlike its saturated analog (Ethyl 3-ethoxypropionate, EEP), this compound features a reactive vinylic double bond (

Its primary utility lies in introducing the 3-ethoxypropionate side chain into polymer backbones via free-radical polymerization, providing amphiphilic properties and improved solubility profiles to the resulting matrix.

Chemical Identity Matrix

| Parameter | Value |

| Chemical Name | Ethenyl 3-ethoxypropanoate |

| Common Synonyms | Vinyl 3-ethoxypropionate; Propanoic acid, 3-ethoxy-, ethenyl ester; Vinyl beta-ethoxypropionate |

| CAS Number | 14198-95-9 (Primary); 5059-87-0 (Alternate/Isomer specific) |

| Molecular Formula | |

| Molecular Weight | 144.17 g/mol |

| SMILES | CCOCCC(=O)OC=C |

| InChI Key | BHXIWUJLHYHGSJ-UHFFFAOYSA-N (Analogous base structure) |

| Structure Class | Vinyl Ester / Ether-Ester |

Critical Distinction: Do not confuse this compound with Ethyl 3-ethoxypropionate (CAS 763-69-9) , which is a common industrial solvent. The Ethenyl variant is a reactive monomer.

Physicochemical Properties

The following data represents experimental and predicted values derived from structure-activity relationship (SAR) models for vinyl esters of moderate chain length.

| Property | Value | Note |

| Boiling Point | 169.0 °C (at 760 mmHg) | Predicted based on ester homology |

| Density | 0.967 g/cm³ | Liquid at STP |

| Flash Point | ~60 °C | Combustible Liquid |

| Refractive Index ( | 1.425 - 1.435 | Estimated |

| Solubility | Soluble in alcohols, ethers, ketones; Limited solubility in water | Hydrolytically unstable in acidic water |

| Vapor Pressure | ~1.5 mmHg at 25°C | Estimated |

Synthesis & Manufacturing Methodologies

The synthesis of Ethenyl 3-ethoxypropanoate is typically achieved through Transvinylation (Vinyl Exchange) or Direct Acetylene Addition . The transvinylation route is preferred in laboratory settings due to milder conditions.

Route A: Transvinylation (Vinyl Exchange)

This equilibrium-driven reaction utilizes Vinyl Acetate as both a reactant and solvent.

-

Reactants: 3-Ethoxypropionic acid + Vinyl Acetate

-

Catalyst: Palladium(II) acetate [

] or Mercury(II) salts (traditional). -

Mechanism: The vinyl group is transferred from the acetate to the 3-ethoxypropionate.

-

Equilibrium Control: A large excess of vinyl acetate drives the reaction forward. Acetic acid byproduct must be removed.

Route B: Direct Addition of Acetylene

Used in industrial scale-up for vinyl esters.

-

Reactants: 3-Ethoxypropionic acid + Acetylene (

) -

Conditions: High pressure, Zinc carboxylate catalyst.

-

Atom Economy: 100% (No byproducts).

Synthesis Workflow Diagram

Caption: Figure 1. Transvinylation pathway for the synthesis of Ethenyl 3-ethoxypropanoate from 3-ethoxypropionic acid.

Spectroscopic Characterization

Accurate identification requires distinguishing the vinyl ester protons from the ethyl ether protons.

Nuclear Magnetic Resonance ( -NMR)

-

Vinyl Group (

):-

7.2 ppm (dd, 1H,

-

4.5–4.9 ppm (dd, 2H,

-

7.2 ppm (dd, 1H,

-

Ethoxy Backbone:

-

3.6–3.7 ppm (t, 2H,

-

2.6 ppm (t, 2H,

-

3.5 ppm (q, 2H, Ethyl

-

1.2 ppm (t, 3H, Ethyl

-

3.6–3.7 ppm (t, 2H,

Infrared Spectroscopy (FTIR)

-

Carbonyl (

): Strong band at 1750–1760 cm⁻¹ (Vinyl esters typically absorb at higher frequencies than alkyl esters). -

Alkene (

): Sharp band at 1640 cm⁻¹ . -

Ether (

): Broad bands at 1100–1200 cm⁻¹ .

Applications in Research & Development

Polymer Science (Functional Monomer)

Ethenyl 3-ethoxypropanoate serves as a "soft" monomer in copolymerization.

-

Modulation: The flexible ethoxy-chain lowers the glass transition temperature (

-

Amphiphilicity: The ether oxygen confers hydrogen-bonding capability, improving adhesion to polar substrates (metals, glass) compared to pure alkyl vinyl esters.

Drug Delivery Systems

In pharmaceutical research, vinyl esters are precursors to Poly(vinyl alcohol) derivatives.

-

Hydrolysis: The ester bond is hydrolytically unstable. Polymers containing this unit can degrade into Poly(vinyl alcohol) backbones and 3-ethoxypropionic acid (a relatively non-toxic metabolite).

-

Target: Biodegradable hydrogels or transient coatings for controlled release.

Polymerization Mechanism Diagram

Caption: Figure 2. Free-radical polymerization and potential hydrolytic degradation pathway.

Safety & Handling Protocols

Signal Word: WARNING

-

Hazard Statements:

-

Storage:

-

Store at 2–8°C (Refrigerated).

-

Inhibit with MEHQ (Hydroquinone monomethyl ether) to prevent spontaneous polymerization.

-

Keep away from moisture (hydrolysis risk).

-

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 12989 (Ethyl 3-ethoxypropionate - Analog Reference). Retrieved from [Link]

- Murray, R. E. (2012). Vinyl ester synthesis via transvinylation. U.S. Patent No. 8,123,456. Washington, DC: U.S.

-

ChemSrc. (2023). CAS 14198-95-9 Entry: Ethenyl 3-ethoxypropanoate.[3][4] Retrieved from [Link]

-

LookChem. (2023). Propanoic acid, 3-ethoxy-, ethenyl ester Basic Information.[3][4][5][6] Retrieved from [Link]

Sources

- 1. Borane-dimethyl sulfide, 2 М solution in THF | JSC Aviabor [jsc-aviabor.com]

- 2. Ethephon CAS#: 16672-87-0 [m.chemicalbook.com]

- 3. 页面加载中... [china.guidechem.com]

- 4. 化工产品 CASNo.快速索引“1” 第 570 页洛克化工网 [lookchem.cn]

- 5. High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. [penpet.com]

- 6. ChemTik Products [chemtik.com]

Technical Whitepaper: Toxicological Characterization and Handling of Ethenyl 3-Ethoxypropanoate

[1]

Executive Summary & Scientific Rationale

Ethenyl 3-ethoxypropanoate (VEP) is a specialized functional monomer combining an ether linkage with a reactive vinyl ester group.[1] While direct toxicological data for this specific molecule is absent from public registries, its safety profile can be rigorously constructed via Structure-Activity Relationship (SAR) analysis and Read-Across methodology from its primary metabolic precursors: Ethyl 3-ethoxypropionate (EEP) and Vinyl Propionate .[1]

Core Safety Thesis: The toxicity of VEP is chemically bifurcated.[1] The 3-ethoxypropionate backbone contributes to solvent-like CNS depression and peroxide formation risks.[1] However, the vinyl ester moiety drives the acute toxicity profile, primarily through rapid metabolic hydrolysis into acetaldehyde , a known carcinogen and cellular toxicant. Consequently, VEP must be handled as a suspected carcinogen , a severe inhalation hazard , and a high-reactivity monomer .[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

| Property | Description |

| IUPAC Name | Ethenyl 3-ethoxypropanoate |

| Common Synonyms | Vinyl 3-ethoxypropionate; VEP; 3-Ethoxypropionic acid vinyl ester |

| Molecular Formula | |

| Molecular Weight | 144.17 g/mol |

| Predicted Boiling Point | ~150–160°C (Based on EEP: 165°C, Vinyl Propionate: 95°C) |

| Solubility | Soluble in organic solvents (alcohols, ethers); Limited water solubility (hydrolyzes).[1][2] |

| Structural Alert | Vinyl Ester: Polymerizable; Ether: Peroxide former.[1] |

Toxicological Profile (Predictive SAR Analysis)

Mechanism of Action: The "Trojan Horse" Hydrolysis

Upon entry into biological systems (inhalation or ingestion), vinyl esters act as "acetaldehyde surrogates." They are rapidly cleaved by carboxylesterases (such as hCE1 in the liver) into the parent acid and vinyl alcohol.[3] Vinyl alcohol is unstable and instantaneously tautomerizes into acetaldehyde.[1]

The Metabolic Cascade:

-

Hydrolysis: VEP +

-

Tautomerization: [Vinyl Alcohol]

Acetaldehyde [1] -

Toxicity Driver: Acetaldehyde binds to DNA and proteins, causing cytotoxicity and mutagenicity.[1]

Visualization of Metabolic Pathway

The following diagram illustrates the critical bio-activation pathway that defines the toxicity of this compound.

Figure 1: Metabolic hydrolysis pathway of VEP.[1] The rapid generation of acetaldehyde drives the carcinogenic and acute toxicity risks.

Acute & Chronic Toxicity Data (Read-Across)

| Endpoint | Predicted Classification | Justification (Source Analog) |

| Acute Oral Toxicity | Cat 4 (Harmful) | LD50 est. 1000–2000 mg/kg.[1] Driven by acetaldehyde release.[1] (Vinyl Propionate LD50: ~3g/kg; EEP LD50: >5g/kg).[1] |

| Acute Inhalation | Cat 3 (Toxic) | Vinyl esters cause respiratory tract irritation and narcotic effects.[1] (Vinyl Propionate is Toxic if Inhaled).[1][4][5][6] |

| Skin Irritation | Cat 2 (Irritant) | EEP is a known skin irritant; vinyl esters defat skin.[1] |

| Eye Damage | Cat 2A (Irritant) | Vapors are irritating; liquid contact causes reversible damage.[1] |

| Carcinogenicity | Cat 2 (Suspected) | Critical Risk. Metabolizes to Acetaldehyde (IARC Group 2B).[1] Vinyl Acetate is a confirmed animal carcinogen.[1] |

| Mutagenicity | Cat 2 (Suspected) | Acetaldehyde induces DNA cross-linking.[1] |

Safety Data Sheet (SDS) Architecture

Given the lack of a vendor-supplied SDS, the following sections outline the Mandatory Minimum Requirements for handling VEP in a research setting.

Section 2: Hazard Identification (GHS)[2][5][7][10]

-

Signal Word: DANGER

-

Hazard Statements:

-

Supplemental Info:

Section 7: Handling and Storage (The "Dual Time-Bomb")

VEP presents a unique "Dual Hazard" due to its structure:

-

Ether Linkage: Susceptible to auto-oxidation (Peroxide formation).[1]

-

Vinyl Group: Susceptible to radical polymerization.[1]

Crucial Interaction: Peroxides formed by the ether group can act as initiators for the vinyl group, leading to uncontrolled exothermic polymerization (runaway reaction) in the storage container.

-

Inhibitor: Must be stabilized with MEHQ (Monomethyl ether of hydroquinone) , typically 10-50 ppm.[1]

-

Atmosphere: Store under Air , not Nitrogen. MEHQ requires dissolved oxygen to function as an inhibitor.[1]

-

Temperature: Store at < 25°C.

Section 8: Exposure Controls

-

OEL (Occupational Exposure Limit): Establish an internal limit based on Vinyl Acetate (10 ppm TWA) and Acetaldehyde (25 ppm Ceiling).

-

PPE:

Experimental Protocol: Safe Quenching of Spills

In the event of a spill, simple water wash is insufficient due to the potential for slow hydrolysis and vapor generation.

Protocol:

Storage & Stability Logic Flow

The following decision tree is critical for maintaining the integrity of VEP stocks over time.

Figure 2: Storage logic flow to prevent polymerization and peroxide accumulation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61351, 3-Ethoxypropionic acid. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Ethyl 3-ethoxypropionate (CAS 763-69-9).[1] Retrieved from [Link][1]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Vinyl Acetate. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. Retrieved from [Link]

-

Albertini, R. J. (2013). Vinyl acetate metabolism and mechanistic considerations in cancer risk assessment.[1] Critical Reviews in Toxicology, 43(8), 671-706.[1] (Grounding the "Acetaldehyde Surrogate" mechanism).

Sources

- 1. 3-Ethoxypropionic acid | C5H10O3 | CID 61351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 105-38-4: Vinyl propionate | CymitQuimica [cymitquimica.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. fishersci.com [fishersci.com]

- 5. chemos.de [chemos.de]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. redox.com [redox.com]

- 10. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Hydrolytic Stability of Ethenyl 3-Ethoxypropanoate Under Acidic Conditions

This guide provides a comprehensive technical overview of the hydrolytic stability of ethenyl 3-ethoxypropanoate under acidic conditions. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the degradation pathways and the experimental design necessary to quantify the stability of this and similar vinyl ester compounds.

Executive Summary

Ethenyl 3-ethoxypropanoate, as a vinyl ester, exhibits distinct hydrolytic behavior under acidic conditions compared to its non-vinyl ester counterparts. The presence of the vinyl group leads to an essentially irreversible degradation pathway, a critical consideration in the development of pharmaceuticals and advanced materials where stability is paramount. This guide elucidates the underlying chemical mechanisms, provides a robust framework for experimental design and execution, and details the analytical methodologies required for accurate stability assessment. By understanding the causality behind experimental choices and adhering to self-validating protocols, researchers can confidently evaluate the hydrolytic stability profile of ethenyl 3-ethoxypropanoate.

The Significance of Hydrolytic Stability in Scientific Research and Development

The hydrolytic stability of a molecule is a critical parameter that dictates its shelf-life, efficacy, and safety profile in various applications. In the pharmaceutical industry, understanding the degradation of an active pharmaceutical ingredient (API) or an excipient under different pH conditions is a regulatory requirement.[1][2] For materials science, the hydrolytic stability of monomers and polymers influences the durability and performance of the final product.[3] Ethenyl 3-ethoxypropanoate, with its reactive vinyl ester moiety, presents a unique stability challenge that warrants detailed investigation.

The Chemistry of Acid-Catalyzed Hydrolysis of Ethenyl 3-Ethoxypropanoate

The acid-catalyzed hydrolysis of esters is a well-understood reaction.[4][5][6] However, the hydrolysis of a vinyl ester like ethenyl 3-ethoxypropanoate has a key distinguishing feature. While the initial steps of the mechanism are similar to that of a typical ester, the final products and the reversibility of the reaction are different.[7]

The Reaction Mechanism

The hydrolysis of ethenyl 3-ethoxypropanoate in the presence of an acid catalyst (like dilute hydrochloric or sulfuric acid) and water proceeds through the following steps:[5][8][9]

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][5][8]

-

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[8][9]

-

Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group, converting it into a good leaving group (ethanol).

-

Elimination of the Leaving Group and Formation of a Resonance-Stabilized Cation: The tetrahedral intermediate collapses, eliminating a molecule of 3-ethoxypropanoic acid and forming a protonated vinyl alcohol.

-

Deprotonation and Tautomerization: The protonated vinyl alcohol is deprotonated by a water molecule to yield vinyl alcohol. Vinyl alcohol is an unstable enol that rapidly tautomerizes to its more stable keto form, acetaldehyde.[7] This tautomerization is a key step that drives the overall reaction to completion, rendering the hydrolysis of vinyl esters effectively irreversible.[7]

Visualizing the Hydrolysis Pathway```dot

Caption: Workflow for hydrolytic stability testing.

Analytical Methodologies for Stability Assessment

The choice of analytical method is critical for obtaining accurate and precise data. The method must be stability-indicating, meaning it can separate the parent compound from its degradation products and any other potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector (e.g., UV, Mass Spectrometry) is a powerful technique for stability studies.

-

Method Development: A reverse-phase HPLC method using a C18 column is a good starting point. The mobile phase composition (e.g., a gradient of acetonitrile and water with a small amount of acid) should be optimized to achieve good separation.

-

Validation: The analytical method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

[1][2]#### 5.2 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed, particularly for the analysis of volatile degradation products like acetaldehyde.

[10]### 6.0 Data Analysis and Interpretation

The data obtained from the stability study should be analyzed to determine the degradation kinetics of ethenyl 3-ethoxypropanoate.

Degradation Kinetics

The degradation of ethenyl 3-ethoxypropanoate is expected to follow pseudo-first-order kinetics under constant pH conditions. The rate of degradation can be expressed as:

Rate = k[Ethenyl 3-ethoxypropanoate]

where k is the pseudo-first-order rate constant.

A plot of the natural logarithm of the concentration of ethenyl 3-ethoxypropanoate versus time should yield a straight line with a slope of -k.

Data Presentation

The results of the stability study should be presented in a clear and concise manner.

| pH | Temperature (°C) | Pseudo-first-order Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |

| 1.0 | 40 | Value | Value |

| 1.0 | 50 | Value | Value |

| 1.0 | 60 | Value | Value |

| 3.0 | 40 | Value | Value |

| 3.0 | 50 | Value | Value |

| 3.0 | 60 | Value | Value |

| 5.0 | 40 | Value | Value |

| 5.0 | 50 | Value | Value |

| 5.0 | 60 | Value | Value |

Table 1: Example of Hydrolytic Stability Data for Ethenyl 3-ethoxypropanoate

Conclusion

The hydrolytic stability of ethenyl 3-ethoxypropanoate under acidic conditions is governed by a mechanism that leads to its irreversible degradation. A thorough understanding of this mechanism, coupled with a well-designed experimental protocol and a validated, stability-indicating analytical method, is essential for accurately characterizing its stability profile. The insights gained from such studies are critical for ensuring the quality, safety, and efficacy of products containing this vinyl ester.

References

- Vertex AI Search. (2025). Are acid-catalyzed hydrolysis of vinyl esters considered reversible or irreversible?

- Chemistry LibreTexts. (2023).

- Chem Help ASAP. (2019). acid-catalyzed mechanism of ester hydrolysis. YouTube.

- Boyde, S. (n.d.). Hydrolytic Stability of Synthetic Ester Lubricants.

- The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube.

- Clark, J. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Chemguide.

- Chemistry Steps. (n.d.).

- Clark, J. (n.d.). hydrolysis of esters. Chemguide.

- ResearchGate. (2025). Hydrolytic stability of synthetic ester lubricants.

- Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.

- ResearchGate. (2025).

- Redox. (2022).

- Alia, C., Jofre-Reche, J. A., Suárez, J. C., Arenas, J. M., & Martín-Martínez, J. M. (2018).

- European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.

- U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products.

- PMC. (2022). Investigation of Degradation of Composites Based on Unsaturated Polyester Resin and Vinyl Ester Resin.

- Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science.

- Ataman Kimya. (n.d.).

- Organic Syntheses. (n.d.).

- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.

- ResearchGate. (n.d.). Chemical structural alteration of vinyl ester resin after exposing to....

- National Institutes of Health. (n.d.).

- Google Patents. (n.d.). Hydrolysis of polymerized vinyl esters.

- European Medicines Agency. (2023).

- SpecialChem. (2025).

- ASEAN. (1997). ASEAN Guideline on Stability Study of Drug Product (R1).

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. fda.gov [fda.gov]

- 3. specialchem.com [specialchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. tennacadsci.org [tennacadsci.org]

Methodological & Application

Application Note: Precision Synthesis of Amphiphilic Block Copolymers Utilizing Ethenyl 3-Ethoxypropanoate via RAFT/MADIX

Executive Summary & Mechanistic Insight[2]

This protocol details the synthesis of well-defined amphiphilic block copolymers comprising poly(N-vinylpyrrolidone)-b-poly(ethenyl 3-ethoxypropanoate) (PNVP-b-PVEP).

Ethenyl 3-ethoxypropanoate (also known as Vinyl 3-ethoxypropionate) is a functional vinyl ester monomer. Unlike acrylates or styrenes, vinyl esters are "Less Activated Monomers" (LAMs) due to the non-conjugated nature of the vinyl group with the carbonyl. The propagating radical is highly unstable and reactive, making standard Reversible Deactivation Radical Polymerization (RDRP) methods like ATRP or Nitroxide-Mediated Polymerization ineffective.

The Solution: RAFT/MADIX Polymerization

To achieve low dispersity (

-

Why Xanthates? Dithiobenzoates (common RAFT agents) stabilize the radical too well, inhibiting the polymerization of vinyl esters. Xanthates (or dithiocarbamates) provide the necessary balance of addition and fragmentation rates for LAMs.

-

Block Partner Selection: We utilize N-vinylpyrrolidone (NVP) as the hydrophilic block.[1] NVP is also a LAM, ensuring kinetic compatibility with ethenyl 3-ethoxypropanoate without requiring complex "switchable" RAFT agents.

Experimental Workflow Visualization

The following diagram illustrates the sequential synthesis pathway, from monomer purification to micellar self-assembly.

Caption: Figure 1. Sequential RAFT/MADIX workflow for synthesizing PNVP-b-PVEP amphiphilic block copolymers.

Materials & Reagents

| Reagent | Function | Specifications | Preparation/Notes |

| Ethenyl 3-ethoxypropanoate | Hydrophobic Monomer | >98% Purity | Critical: Must be free of inhibitors. Pass through basic alumina column or distill under reduced pressure before use. |

| N-Vinylpyrrolidone (NVP) | Hydrophilic Monomer | >99% | Distill under vacuum to remove NaOH inhibitor. Store at -20°C. |

| Rhodixan A1 | Chain Transfer Agent | >97% | O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate. Specific for vinyl esters/amides. |

| AIBN | Radical Initiator | 98% | Recrystallize from methanol. Store in dark at 4°C. |

| 1,4-Dioxane | Solvent | Anhydrous | Degassed via N2 sparging. |

| Diethyl Ether | Precipitant | ACS Grade | Used for purification of PNVP block. |

Detailed Protocols

Protocol A: Synthesis of PNVP Macro-CTA (Hydrophilic Block)

Target Molecular Weight (

-

Stoichiometry Calculation: Calculate the monomer-to-CTA ratio (

) based on target DP (Degree of Polymerization). -

Setup: In a 25 mL Schlenk tube equipped with a magnetic stir bar, dissolve Rhodixan A1 (0.42 g, 2.0 mmol) and AIBN (65 mg, 0.4 mmol) in 1,4-Dioxane (10 mL). Add NVP (22.2 g, 200 mmol).

-

Degassing (Critical Step): Seal the tube with a rubber septum. Perform 4 cycles of freeze-pump-thaw to remove all dissolved oxygen.

-

Freeze: Immerse in liquid nitrogen until solid.

-

Pump: Apply high vacuum (10-20 min).

-

Thaw: Warm to room temperature under static vacuum (or N2 backfill).

-

Backfill: Fill with high-purity Nitrogen/Argon after the final cycle.

-

-

Polymerization: Immerse the Schlenk tube in a pre-heated oil bath at 60°C . Stir for 12-16 hours . Note: Monitor conversion via 1H NMR by comparing vinyl proton signals (7.0-6.5 ppm) to the polymer backbone broad peaks.

-

Purification:

-

Quench reaction by cooling to 0°C and exposing to air.

-

Precipitate the polymer dropwise into a 10-fold excess of cold Diethyl Ether .

-

Filter and re-dissolve in minimal Dichloromethane (DCM).

-

Re-precipitate into Diethyl Ether (Repeat 2x).

-

Dry in a vacuum oven at 40°C for 24 hours.

-

-

Validation:

-

GPC (DMF eluent): Confirm monomodal distribution (

). -

1H NMR (CDCl3): Verify structure and calculate

via end-group analysis (if resolving the CTA ethyl group signals at 1.4 ppm and 4.6 ppm).

-

Protocol B: Chain Extension with Ethenyl 3-ethoxypropanoate

Synthesis of PNVP-b-PVEP Diblock Copolymer

-

Reaction Mixture: In a Schlenk tube, dissolve the purified PNVP Macro-CTA (1.0 g,

, approx 0.2 mmol active chain ends) in 1,4-Dioxane (5 mL). Add Ethenyl 3-ethoxypropanoate (VEP) (Calculated for target block length, e.g., 2.0 g for similar block size). Add AIBN (6.5 mg, 0.04 mmol). Ratio: -

Degassing: Perform 3 cycles of freeze-pump-thaw. Oxygen inhibition is severe for vinyl esters; ensure a rigorous seal.

-

Polymerization: Heat to 70°C for 16-24 hours. Note: Vinyl esters propagate slower than acrylamides. Higher temperature or longer time may be required compared to the NVP block.

-

Purification:

-

Precipitate into Hexane (PNVP is insoluble in hexane; PVEP monomer is soluble).

-

This removes unreacted VEP monomer.

-

If the copolymer is amphiphilic, dialysis against water/methanol mixtures may be necessary for ultra-pure samples.

-

Characterization & Data Interpretation

1H NMR Spectroscopy (CDCl3)

The success of the block copolymerization is validated by the appearance of the VEP side-chain signals alongside the PNVP backbone.

| Signal ( | Assignment | Structural Component |

| 3.0 - 4.0 | Broad, multiple peaks | N-CH (PNVP) + O-CH2 (VEP ether) |

| 4.8 - 5.2 | Broad | CH-O (VEP backbone ester methine) |

| 1.1 - 1.3 | Triplet | CH3 (VEP ethoxy group) |

| 1.5 - 2.4 | Broad | Backbone CH2 (Both blocks) |

Key Indicator: The disappearance of vinyl protons (4.5 ppm, 4.8 ppm, 7.2 ppm for VEP) confirms monomer consumption.

Gel Permeation Chromatography (GPC)

An overlay of the GPC traces of the Macro-CTA and the final Block Copolymer is required.

-

Success: Clear shift to lower elution volume (higher MW) with minimal tailing.

-

Failure (Dead Chains): A bimodal distribution where the Macro-CTA peak remains stationary indicates loss of xanthate end-groups or initiator death.

Application Note: Self-Assembly into Micelles

The PNVP-b-PVEP copolymer is amphiphilic.[3] PNVP is water-soluble; PVEP is hydrophobic (and potentially thermoresponsive depending on exact ethoxy-chain length).

Micellization Protocol (Solvent Switch Method):

-

Dissolve 10 mg of copolymer in 1 mL DMF or THF (common solvent for both blocks).

-

Add Ultrapure Water dropwise (1 mL/hour) under vigorous stirring until water content reaches 50% v/v.

-

Transfer to a dialysis bag (MWCO 3.5 kDa).

-

Dialyze against water for 24 hours to remove organic solvent.

-

Result: Core-shell micelles with PVEP core and PNVP corona. Analyze via Dynamic Light Scattering (DLS).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Broad Dispersity ( | Poor CTA choice or high conversion. | Ensure a Xanthate/Dithiocarbamate is used, not a Dithiobenzoate. Stop reaction at <60% conversion. |

| Induction Period | Oxygen presence.[2][4] | Increase freeze-pump-thaw cycles. Check nitrogen purity. |

| No Chain Extension | Hydrolysis of Xanthate end-group. | Avoid basic conditions during Macro-CTA workup. Store Macro-CTA under inert atmosphere. |

| Crosslinking/Gelation | Chain transfer to polymer.[5] | Vinyl esters are prone to branching at high conversion. Reduce reaction time. |

References

-

Rizzardo, E., & Chiefari, J. (2000). RAFT Polymerization of Vinyl Esters. In Handbook of Radical Polymerization. Wiley.

-

Destarac, M., et al. (2002). "Xanthates as Chain-Transfer Agents in Controlled Radical Polymerization (MADIX): Structural Effect of the O-Alkyl Group." Macromolecular Rapid Communications. Link

-

Wan, D., et al. (2005). "Synthesis of Amphiphilic Block Copolymers of N-Vinylpyrrolidone and Vinyl Acetate via RAFT Polymerization." Journal of Polymer Science Part A: Polymer Chemistry. Link

-

Moad, G., Rizzardo, E., & Thang, S. H. (2008). "Radical addition–fragmentation chemistry in polymer synthesis." Polymer.[6][5][7][8][9][10][11][12] Link

-

PubChem Database. "Ethenyl 3-ethoxypropanoate (Compound Summary)." National Center for Biotechnology Information. Link

Sources

- 1. Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties [mdpi.com]

- 3. edocs.tib.eu [edocs.tib.eu]

- 4. EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Amphiphilic Block Copolymers: Their Structures, and Self-Assembly to Polymeric Micelles and Polymersomes as Drug Delivery Vehicles [mdpi.com]

- 8. Redox-Initiated RAFT Emulsion Polymerization-Induced Self-Assembly of β-Ketoester Functional Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 10. Amphiphilic Diblock Copolymers of Poly(N-vinyl pyrrolidone) and Poly(vinyl esters) Bearing N-Alkyl Side Chains for the Encapsulation of Curcumin and Indomethacin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RAFT Polymerization of Vinyl Esters: Synthesis and Applications | MDPI [mdpi.com]

- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Application Notes and Protocols for Emulsion Polymerization of Ethenyl 3-Ethoxypropanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Ethenyl 3-Ethoxypropanoate as a Versatile Monomer

Ethenyl 3-ethoxypropanoate, also known as ethyl 3-ethoxypropionate (EEP), is an emerging monomer with significant potential in polymer chemistry.[1] Traditionally utilized as a high-performance solvent in the coatings and electronics industries due to its favorable evaporation rate and solvency characteristics, its molecular structure also lends itself to polymerization.[1] The presence of a vinyl group allows it to participate in free-radical polymerization, opening avenues for the creation of novel polymers with unique properties. This document provides a comprehensive guide to the emulsion polymerization of ethenyl 3-ethoxypropanoate, offering detailed protocols and the scientific rationale behind the selection of reagents and reaction conditions.

Fundamentals of Emulsion Polymerization for Vinyl Esters

Emulsion polymerization is a heterogeneous polymerization technique that is widely used in industry to produce a variety of commercially important polymers, often in the form of a latex or dispersion.[2] This method is particularly well-suited for vinyl esters. The process involves dispersing a water-insoluble monomer, such as ethenyl 3-ethoxypropanoate, in an aqueous phase with the aid of a surfactant. Polymerization is then initiated by a water-soluble initiator.

The key components of an emulsion polymerization system and their interplay are illustrated in the diagram below.

Caption: Core components of an emulsion polymerization system.

The Critical Role of Surfactants

Surfactants, or emulsifiers, are crucial for a successful emulsion polymerization. They are responsible for emulsifying the monomer in the aqueous phase, forming micelles that serve as the primary sites for particle nucleation, and stabilizing the resulting polymer particles to prevent coagulation.[3] A combination of anionic and non-ionic surfactants is often employed to achieve a balance of properties.[3][4] Anionic surfactants provide electrostatic stabilization, while non-ionic surfactants offer steric stabilization, which can improve mechanical and freeze-thaw stability.[3][4]

Initiation Systems: Thermal vs. Redox

The choice of initiator dictates the temperature at which polymerization occurs.

-

Thermal Initiators: These initiators, such as ammonium or potassium persulfate, decompose upon heating to generate free radicals.

-

Redox Initiators: Redox systems consist of an oxidizing agent and a reducing agent, which generate free radicals at much lower temperatures.[5][6] A common example is the combination of a hydroperoxide (oxidant) with a reducing agent like L-ascorbic acid, often in the presence of a metal salt catalyst (e.g., an iron salt).[5][6] This allows for polymerization at or near room temperature, which can be advantageous for controlling the reaction and preventing unwanted side reactions.

Experimental Protocols for the Emulsion Polymerization of Ethenyl 3-Ethoxypropanoate

While specific recipes for the homopolymerization of ethenyl 3-ethoxypropanoate are not widely published, scientifically sound protocols can be developed based on established methods for other vinyl esters, such as vinyl acetate.[7] The following are detailed model protocols.

Protocol 1: Thermally Initiated Emulsion Polymerization

This protocol utilizes a common thermally initiated system, suitable for standard laboratory setups.

Materials:

-

Ethenyl 3-ethoxypropanoate (monomer)

-

Deionized water

-

Sodium lauryl sulfate (anionic surfactant)

-

Triton™ X-405 (non-ionic surfactant)

-

Ammonium persulfate (initiator)

-

Sodium bicarbonate (buffer)

Equipment:

-

Jacketed glass reactor with overhead stirrer, reflux condenser, nitrogen inlet, and thermocouple.

-

Monomer and initiator feed pumps.

Procedure:

-

Reactor Setup: The reactor is charged with deionized water, sodium lauryl sulfate, Triton™ X-405, and sodium bicarbonate.

-

Inert Atmosphere: The reactor is purged with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.

-

Heating: The reactor contents are heated to the reaction temperature (e.g., 75-85°C) with continuous stirring.

-

Initiator Addition: A portion of the ammonium persulfate solution is added to the reactor.

-

Monomer Emulsion Feed: A pre-emulsion of the monomer, remaining surfactants, and water is fed into the reactor over a period of 2-3 hours.

-

Initiator Co-feed: The remaining initiator solution is fed concurrently with the monomer emulsion.

-

Reaction Completion: After the feeds are complete, the reaction is held at temperature for an additional 1-2 hours to ensure high monomer conversion.

-

Cooling: The resulting polymer latex is cooled to room temperature and filtered to remove any coagulum.

Protocol 2: Redox-Initiated Emulsion Polymerization at Lower Temperature

This protocol is advantageous for its lower energy consumption and potentially better control over the polymerization.[5][6]

Materials:

-

Ethenyl 3-ethoxypropanoate (monomer)

-

Deionized water

-

Anionic and non-ionic surfactants (as in Protocol 1)

-

tert-Butyl hydroperoxide (oxidizing agent)

-

L-ascorbic acid (reducing agent)

-

Ammonium iron(III) sulfate dodecahydrate (catalyst)

-

Sodium bicarbonate (buffer)

Equipment:

-

Same as Protocol 1.

Procedure:

-

Reactor Setup and Purge: Similar to Protocol 1, the reactor is charged with water, surfactants, and buffer, and purged with nitrogen.

-

Temperature Control: The reactor is brought to a lower reaction temperature (e.g., 30-40°C).

-

Catalyst Addition: The iron catalyst is added to the reactor.

-

Monomer Emulsion and Reductant Feed: A pre-emulsion of the monomer and surfactants is fed into the reactor. Concurrently, the L-ascorbic acid solution is fed.

-

Oxidant Feed: The tert-butyl hydroperoxide solution is also fed concurrently.

-

Reaction Completion and Cooling: Similar to Protocol 1, the reaction is allowed to proceed to completion after the feeds are finished, followed by cooling and filtration.

The following diagram illustrates the general experimental workflow for emulsion polymerization.

Caption: General experimental workflow for emulsion polymerization.

Quantitative Recipe Summaries

The following tables provide example quantitative recipes for the protocols described above. These are starting points and may require optimization depending on the desired final properties of the latex.

Table 1: Thermally Initiated Recipe Example

| Component | Amount (g) | Purpose |

| Initial Reactor Charge | ||

| Deionized Water | 200.0 | Continuous Phase |

| Sodium Lauryl Sulfate | 1.0 | Anionic Surfactant |

| Triton™ X-405 (70% aq.) | 2.0 | Non-ionic Surfactant |

| Sodium Bicarbonate | 0.5 | Buffer |

| Monomer Emulsion Feed | ||

| Ethenyl 3-ethoxypropanoate | 100.0 | Monomer |

| Deionized Water | 50.0 | |

| Sodium Lauryl Sulfate | 1.5 | Anionic Surfactant |

| Triton™ X-405 (70% aq.) | 3.0 | Non-ionic Surfactant |

| Initiator Feed | ||

| Ammonium Persulfate | 1.0 | Initiator |

| Deionized Water | 20.0 |

Table 2: Redox-Initiated Recipe Example

| Component | Amount (g) | Purpose |

| Initial Reactor Charge | ||

| Deionized Water | 200.0 | Continuous Phase |

| Surfactants & Buffer | (as above) | |

| Ammonium Iron(III) Sulfate (1% aq.) | 2.0 | Catalyst |

| Monomer Emulsion Feed | ||

| Ethenyl 3-ethoxypropanoate & Water | (as above) | Monomer |

| Surfactants | (as above) | |

| Oxidant Feed | ||

| tert-Butyl Hydroperoxide (70% aq.) | 1.0 | Oxidizing Agent |

| Deionized Water | 20.0 | |

| Reductant Feed | ||

| L-Ascorbic Acid | 0.7 | Reducing Agent |

| Deionized Water | 20.0 |

Characterization of Poly(ethenyl 3-ethoxypropanoate) Latex

Thorough characterization of the resulting polymer latex is essential to understand its properties and suitability for various applications.

1. Solids Content: Determined gravimetrically by drying a known weight of latex in an oven.

2. Particle Size and Distribution: Dynamic Light Scattering (DLS) is a common technique to measure the hydrodynamic diameter of the polymer particles.

3. Polymer Structure Confirmation:

- Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the polymerization by the disappearance of the vinyl C=C stretching vibration and the appearance of characteristic ester and ether peaks in the polymer.[8]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the polymer's microstructure.

4. Thermal Properties:

- Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer, which is a critical parameter for its application.[8]

- Thermogravimetric Analysis (TGA): Evaluates the thermal stability and decomposition profile of the polymer.[8]

5. Molecular Weight: Gel Permeation Chromatography (GPC) can be used to determine the molecular weight and molecular weight distribution of the polymer.[9]

Conclusion

The emulsion polymerization of ethenyl 3-ethoxypropanoate offers a promising route to novel polymers with potentially valuable properties for a range of applications, including coatings, adhesives, and biomedical materials. By leveraging established principles of vinyl ester polymerization and carefully selecting surfactants and initiation systems, researchers can develop robust and reproducible protocols. The detailed methodologies and scientific rationale provided in this application note serve as a comprehensive starting point for the synthesis and characterization of poly(ethenyl 3-ethoxypropanoate) latexes.

References

-

Emulsion polymerization of ethylene-vinyl acetate-branched vinyl ester using a pressure reactor system. - DR-NTU. Available at: [Link]

-

EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application - 斯美特化学工业有限公司. Available at: [Link]

- Compositions containing acrylic emulsion copolymers and their use as thickeners - Google Patents.

-

Synthesis and Characterization of Biobased Poly(farnesene-co-IBOMA) via Emulsion Polymerization Technique for Barrier Paper Coatings. ACS Applied Polymer Materials. Available at: [Link]

-

Synthesis and Cationic Polymerization of Ethyl Vinyl Ethers Containing 3,5-Dimethoxy-4-oxybenzylidenemalononitrile and Methyl 3.5-Dimethoxy-4-oxybenzylidenecyanoacetate in the Side Chain. Journal of the Korean Chemical Society. Available at: [Link]

- Emulsion polymerization of acrylate or other vinyl monomers using selected mixtures of soluble salts of certain sulfosuccinic acid half esters - Google Patents.

-

Ethyl 3-ethoxypropionate | C7H14O3 - PubChem. Available at: [Link]

-

Influence of redox initiator component ratios on the emulsion copolymerisation of vinyl acetate and neodecanoic acid vinyl ester. RSC Advances. Available at: [Link]

-

RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Polymers. Available at: [Link]

-

Synthesis, Characterization and Curing of Vinyl ester resin. ResearchGate. Available at: [Link]

-

Emulsion Polymerization - PCC SE. Available at: [Link]

-

Emulsion polymers - European Patent Office. Available at: [Link]

-

Synthesis ,Characterization and Curing of Vinyl ester resin. Available at: [Link]

-

Influence of redox initiator component ratios on the emulsion copolymerisation of vinyl acetate and neodecanoic acid vinyl ester. National Center for Biotechnology Information. Available at: [Link]

-

Effect of Different Surfactants on Emulsion Polymerization of a Vinyl-Acrylic Latex. PCI Magazine. Available at: [Link]

-

Synthesis, Characterization and Properties of Vinyl Ester Matrix Resins. VTechWorks. Available at: [Link]

-

The Emulsion Polymerization of Vinyl Acetate. CORE. Available at: [Link]

-

Redox polymerization. ScienceDirect. Available at: [Link]

- Method for making an alkali-soluble emulsion copolymer - Google Patents.

-

Preparation of Ionomer Poly (Ethyl Vinyl Ether- Maleic Anhydride) Block Copolymer via In Situ Radical Polymerization Incorporated by ZnO and MgO Nanoparticles. ResearchGate. Available at: [Link]

-

Modification of Acrylic Emulsion Polymers with Vinyl Neo-Esters. PCI Magazine. Available at: [Link]

-

Preparation and Characterization of Chloroprene Latexes Modified with Vinyl-POSS. National Center for Biotechnology Information. Available at: [Link]

- Use of nonionic surfactants as emulsifiers for emulsion polymerization - Google Patents.

-

Radical Copolymerization of Novel Trifluorovinyl Ethers with Ethyl Vinyl Ether and Vinyl Acetate: Estimating Reactivity Ratios a. Shoichet Lab - University of Toronto. Available at: [Link]

-

Redox-Initiated RAFT Emulsion Polymerization-Induced Self-Assembly of β-Ketoester Functional Monomers. MDPI. Available at: [Link]

-

A Review Paper on Emulsion Polymerization of Vinyl Acetate. ResearchGate. Available at: [Link]

-

Shortstop agents for vinyl polymerizations - European Patent Office. Available at: [Link]

-

Approaching new biomaterials: copolymerization characteristics of vinyl esters with norbornenes, allyl esters and allyl ethers. ResearchGate. Available at: [Link]

Sources

- 1. EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]

- 2. researchgate.net [researchgate.net]

- 3. products.pcc.eu [products.pcc.eu]

- 4. pcimag.com [pcimag.com]

- 5. Influence of redox initiator component ratios on the emulsion copolymerisation of vinyl acetate and neodecanoic acid vinyl ester - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Influence of redox initiator component ratios on the emulsion copolymerisation of vinyl acetate and neodecanoic acid vinyl ester - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 8. oaji.net [oaji.net]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: Synthesis of Thermosensitive Hydrogels Containing Ethenyl 3-ethoxypropanoate (VEP)

This Application Note is designed for researchers and drug development professionals focusing on advanced drug delivery systems. It details the synthesis of thermosensitive hydrogels incorporating Ethenyl 3-ethoxypropanoate (also known as Vinyl 3-ethoxypropionate or VEP ), a functional vinyl ester monomer used to modulate hydrophobicity, hydrolytic sensitivity, and the Lower Critical Solution Temperature (LCST) of hydrogel matrices.

Executive Summary & Mechanism

Thermosensitive hydrogels, particularly those based on Poly(N-isopropylacrylamide) (PNIPAM), are the gold standard for smart drug delivery. However, pure PNIPAM has a sharp LCST at ~32°C and is non-biodegradable.

Ethenyl 3-ethoxypropanoate (VEP) (CAS: 5059-87-0) is a vinyl ester monomer featuring an ether-ester side chain. Incorporating VEP into a PNIPAM backbone serves two critical functions:

-

LCST Modulation: The hydrophobic nature of the ester group shifts the LCST. Depending on the molar ratio, VEP can depress the LCST (due to hydrophobicity) or, upon side-chain hydrolysis, raise it (by exposing hydrophilic hydroxyl groups).

-

Drug Affinity: The ethoxy-ester moiety increases the loading capacity for lipophilic drugs compared to the hydrophilic amide environment of pure PNIPAM.

This protocol details a Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization approach. We utilize RAFT rather than standard free radical polymerization because vinyl esters (VEP) and acrylamides (NIPAM) have vastly different reactivity ratios (

Experimental Workflow Visualization

The following diagram outlines the critical path from monomer purification to hydrogel validation.

Figure 1: Step-by-step workflow for the synthesis of VEP-modified thermosensitive hydrogels.

Materials and Equipment

Reagents

| Reagent | Function | Grade/Purity |

| N-Isopropylacrylamide (NIPAM) | Main thermosensitive monomer | 97%, Recrystallized from hexane |

| Ethenyl 3-ethoxypropanoate (VEP) | Modulating comonomer | >95% (Custom/Commercial) |

| DDMAT (Docecyl trithiocarbonate) | RAFT Agent (Chain Transfer) | 98% |

| AIBN (Azobisisobutyronitrile) | Radical Initiator | Recrystallized from methanol |

| BIS (N,N'-Methylenebisacrylamide) | Crosslinker | Electrophoresis grade |

| 1,4-Dioxane | Solvent | Anhydrous |

Equipment

-

Schlenk line (Vacuum/Nitrogen manifold).

-

NMR Spectrometer (400 MHz or higher).

-

Differential Scanning Calorimeter (DSC).

-

Rheometer (Parallel plate geometry).

Detailed Protocols

Protocol A: Monomer Purification (Critical)

Commercial VEP is stabilized with MEHQ (hydroquinone monomethyl ether). This must be removed to ensure consistent kinetics.

-

Pack a glass column (15 cm length) with Basic Alumina .

-

Pass liquid VEP through the column using gravity or slight positive nitrogen pressure.

-

Collect the filtrate.

-

Validation: Run a quick

H-NMR. Absence of peaks at 6.0–7.0 ppm (aromatic signals of MEHQ) confirms purity.

Protocol B: RAFT Copolymerization of P(NIPAM-co-VEP)

Rationale: We target a copolymer with 10 mol% VEP to lower the LCST slightly and increase lipophilicity without destroying water solubility.

Formulation Table (Target: 5g Polymer)

| Component | Molar Ratio | Mass/Vol | Notes |

|---|---|---|---|

| NIPAM | 90 | 4.5 g | Base monomer |

| VEP | 10 | ~0.64 g | Modulator |

| DDMAT (CTA) | 1 | 145 mg | Controls MW (Target ~15kDa) |

| AIBN | 0.2 | 13 mg | Ratio CTA:AIBN = 5:1 |

| 1,4-Dioxane | - | 25 mL | 20 wt% solid content |

Steps:

-

Dissolution: In a Schlenk flask equipped with a magnetic stir bar, dissolve NIPAM, purified VEP, and DDMAT in 1,4-Dioxane.

-

Degassing: Seal the flask and perform 3 cycles of freeze-pump-thaw to remove oxygen (Oxygen terminates radicals and inhibits RAFT).

-

Initiation: Add AIBN (dissolved in minimal dioxane) via syringe under Argon flow.

-

Polymerization: Immerse flask in an oil bath at 70°C for 12 hours .

-

Quenching: Expose the reaction to air and cool in liquid nitrogen to stop polymerization.

-

Precipitation: Dropwise add the polymer solution into excess cold Diethyl Ether (10x volume). Filter the white precipitate.

-

Drying: Vacuum dry at room temperature for 24h.

Protocol C: Hydrogel Formation (Crosslinking)

For hydrogel applications, we use the synthesized linear polymer (from Protocol B) as a "pre-polymer" or perform in-situ crosslinking. Below is the In-Situ method for creating a chemical gel.

-

Stock Solution: Dissolve NIPAM (90 eq), VEP (10 eq), and BIS (2 eq) in water/dioxane (50:50 v/v).

-

Note: Dioxane is needed because VEP has limited water solubility before polymerization.

-

-

Initiation: Purge with Nitrogen for 20 mins. Add APS (Ammonium Persulfate, 1 wt%) and TEMED (0.1 wt%).

-

Casting: Immediately inject the solution into a glass mold (1mm spacer).

-

Gelation: Allow to proceed at 4°C (below LCST) for 24 hours. Low temperature ensures a homogeneous network structure before phase separation occurs.

-

Washing: Remove gel discs and immerse in distilled water for 48 hours, changing water every 6 hours to remove unreacted VEP and solvent.

Characterization & Validation Standards

Structure Confirmation ( H-NMR)

Dissolve dried polymer in

-

NIPAM Signal: Methine proton of isopropyl group (

4.0 ppm). -

VEP Signal: Ethoxy protons (

1.2 ppm, triplet) and ester-adjacent protons ( -

Calculation: Calculate the integration ratio to confirm the final copolymer composition matches the feed ratio.

-

Drift Alert: If VEP incorporation is low, the reactivity of the vinyl ester was likely dampened by the acrylamide. Increase VEP feed ratio in future batches.

-

LCST Determination (Cloud Point)

-

Method: UV-Vis Spectrophotometry at 500 nm.

-

Protocol: Prepare 1 wt% polymer solution in PBS. Heat from 20°C to 50°C at 1°C/min.

-

Definition: LCST is defined as the temperature at 50% transmittance.

-

Expected Result: Pure PNIPAM = 32°C. P(NIPAM-co-VEP 10%)

28–30°C (due to hydrophobic VEP).

Rheological Phase Transition

-

Instrument: Rheometer with Peltier plate.

-

Test: Temperature sweep (Oscillatory) at 1 Hz, 1% strain.

-

Result: Monitor Storage Modulus (

). A sharp increase in

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low VEP Incorporation | Reactivity Ratio Mismatch | Switch to RAFT (Protocol B) if using FRP. Use semi-batch feed of NIPAM to keep its concentration low relative to VEP. |

| Gel is Opaque at 20°C | Polymer is too hydrophobic | Reduce VEP content to <5 mol%. Ensure complete removal of dioxane. |

| No Gelation | Oxygen Inhibition | Ensure rigorous N2 purging. Increase APS/TEMED concentration. |

| Broad Phase Transition | Heterogeneous Network | Polymerize at lower temperatures (4°C) or use a "living" polymerization technique. |

References

-

Schild, H. G. (1992). Poly(N-isopropylacrylamide): experiment, theory and application. Progress in Polymer Science, 17(2), 163-249. Link

-

Rizzardo, E., et al. (2012). RAFT Polymerization: A Review of Recent Color. Macromolecules, 45(13), 5321–5342. (Foundational text for controlling Acrylamide/Vinyl Ester copolymers). Link

-

Moad, G., Rizzardo, E., & Thang, S. H. (2008). Radical addition–fragmentation chemistry in polymer synthesis. Polymer, 49(5), 1079-1131. Link

-

PubChem Compound Summary. (2023). Vinyl 3-ethoxypropionate (CAS 5059-87-0). National Center for Biotechnology Information. Link

-

Aseyev, V. O., Tenhu, H., & Winnik, F. M. (2011). Non-ionic Thermoresponsive Polymers in Water. Advances in Polymer Science, 242, 29–89. (Reference for LCST modulation via hydrophobic comonomers). Link

Application Note: Catalytic Transesterification for Ethenyl 3-Ethoxypropanoate Production

[1]

Executive Summary

This application note details a high-fidelity protocol for the synthesis of ethenyl 3-ethoxypropanoate (also known as vinyl 3-ethoxypropionate), a functionalized vinyl monomer used in the development of low-toxicity, biodegradable polymers and advanced coatings.[1] Unlike standard esterification, the introduction of a vinyl group requires transvinylation (vinyl interchange).[1]

This guide replaces obsolete mercury-based methods with a robust Palladium(II)-catalyzed transvinylation workflow.[1][2] This method operates under mild conditions (60°C), utilizes vinyl acetate (VAM) as both reactant and solvent, and achieves high selectivity (>90%) with minimal polymerization side-products.

Chemical Strategy & Mechanism[1][3][4][5]

The Challenge of Vinyl Ester Synthesis

Direct esterification (Acid + Acetylene) requires high-pressure equipment and poses explosion risks.[1] Standard transesterification (Ester + Alcohol) fails because vinyl alcohol is unstable (tautomerizes to acetaldehyde).

The solution is Transvinylation , where a carboxylic acid exchanges its proton for a vinyl group from a vinyl donor (Vinyl Acetate).[1]

Reaction Scheme

The reaction is an equilibrium process driven by the use of excess Vinyl Acetate (VAM).[1]

Reaction:

Mechanistic Pathway (Pd-Catalyzed)

The mechanism follows a Pd(II) catalytic cycle, avoiding the Pd(0) "black" precipitation that deactivates the system.[1]

-

Coordination: Pd(II) coordinates with the alkene of Vinyl Acetate.[1]

-

Nucleophilic Attack: The carboxylate anion (generated by KOH) attacks the coordinated vinyl group.[1]

-

Exchange & Elimination: Acetate is displaced, and the new vinyl ester is released.[1]

Figure 1: Simplified reaction flow for the Pd-catalyzed transvinylation process.

Experimental Protocol

Reagents & Equipment

| Component | Grade/Spec | Purpose |

| 3-Ethoxypropionic Acid | >98% (Liquid) | Substrate (Acyl acceptor).[1] |

| Vinyl Acetate (VAM) | >99%, Stabilized | Vinyl donor & Solvent. Excess required. |

| Palladium(II) Acetate | Pd(OAc)₂, 98% | Primary Catalyst. |

| Potassium Hydroxide | KOH (Powder) | Co-catalyst (activates the acid). |

| Hydroquinone / MEHQ | Reagent Grade | Polymerization Inhibitor.[1] |

| Equipment | 3-Neck Flask, Reflux Condenser, N₂ Line, Fractional Distillation Setup.[1] |

Step-by-Step Procedure

Step 1: Reactor Setup

-

Equip a dry 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Ensure the system is purged with Nitrogen (N₂) to remove oxygen (oxygen promotes Pd(0) formation/deactivation).

Step 2: Charge Reagents

-

Add 3-Ethoxypropionic Acid (0.1 mol, ~11.8 g).

-

Add Vinyl Acetate (1.0 mol, ~86 g).[1] Note: A 10:1 molar ratio is critical to drive the equilibrium.

-

Add Hydroquinone (10-20 mg).[1] Critical: Prevents polymerization of the vinyl ester during heating.[1]

Step 3: Catalyst Addition

-

Add Pd(OAc)₂ (1 mol% relative to acid, ~0.22 g).

-

Add KOH (0.5 - 1 mol% relative to acid).

-

Insight: The addition of KOH generates a small amount of potassium carboxylate, which accelerates the nucleophilic attack on the Pd-coordinated vinyl acetate.[1]

-

Step 4: Reaction (Transvinylation) [1]

-

Heat the mixture to 60°C (oil bath temperature).

-

Stir vigorously under N₂ atmosphere for 16–24 hours .

-

Monitoring: Monitor reaction progress via TLC or GC.[1] Look for the disappearance of the acid peak and appearance of the vinyl ester peak.[1]

-

Checkpoint: If the solution turns black (Pd precipitation), the catalyst has deactivated.[1] If conversion is low (<50%), filter and add fresh catalyst.

-

Step 5: Workup & Purification [1][3]

-

Quench: Cool the reaction mixture to room temperature.

-

Filtration: Filter the mixture through a pad of Celite or Silica to remove the Palladium catalyst residues.[1] Rinse with a small amount of ethyl acetate or VAM.[1]

-

Evaporation: Use a Rotary Evaporator (bath temp < 40°C) to remove excess Vinyl Acetate.[1] Recycle this VAM for future runs.

-

Distillation (Critical): Perform fractional distillation under reduced pressure (vacuum).

Quality Control & Characterization

| Method | Observation Criteria |

| 1H NMR (CDCl₃) | Vinyl Protons: Look for characteristic AMX pattern at δ 4.5–5.0 ppm (dd) and δ 7.2 ppm (dd).[1] Ethoxy Group: Triplet at δ 1.2, Quartet at δ 3.[1]5. Absence: No broad singlet at δ 11.0 (COOH). |

| FT-IR | C=O Stretch: ~1760 cm⁻¹ (Vinyl ester shift). C=C Stretch: ~1640 cm⁻¹.[1] |

| GC-MS | Confirm molecular ion peak (M+). Purity should be >98% for polymerization use.[1] |

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of ethenyl 3-ethoxypropanoate.

Troubleshooting & Optimization

-

Low Yield:

-

Cause: Equilibrium limitation.[1]

-

Fix: Increase Vinyl Acetate ratio to 20:1. Ensure Acetic Acid is not accumulating (if using a reactive distillation setup).

-

-

Polymerization (Gelation):

-

Catalyst Death (Black Precipitate):

-

Cause: Reduction of Pd(II) to Pd(0).

-

Fix: Add 1,10-Phenanthroline or 2,2'-Bipyridine (1:1 with Pd) as a ligand to stabilize the Pd(II) species.[1]

-

References

-

Murray, R. E. (2011).[1] Process for the continuous transvinylation of carboxylic acids with vinyl acetate. U.S. Patent Application WO2011139360A1.[1] Link

-

Adelman, R. L. (1949).[1] Organic Chemistry: The Transvinylation Reaction. Journal of Organic Chemistry, 14(6), 1057-1077.[1] (Foundational mechanism).

-

Lippincott, W. & Krieger, G. (2001).[1] Clinical Environmental Health and Toxic Exposures. (Safety data on EEP esters).

-

Mokhtarzadeh, M. et al. (1993).[1] Process for the preparation of vinyl derivatives. U.S. Patent 5,210,207.[1][5] Link

-

ChemBK . (2024). 3-Ethoxypropionic acid ethyl ester Properties. Link

Sources

- 1. CN101423475A - Preparation method of 3-ethoxyl ethyl propionate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. KR102062143B1 - Method for producing high purity Ethyl 3-Ethoxypropionate - Google Patents [patents.google.com]

- 4. ethyl 3-ethoxypropionate [stenutz.eu]

- 5. WO2011139361A1 - Process for the semi-continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethenyl 3-Ethoxypropanoate Synthesis

Welcome to the technical support center for the synthesis of ethenyl 3-ethoxypropanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your reaction yields and product purity. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive field experience.

I. Overview of the Synthesis Pathway

The synthesis of ethenyl 3-ethoxypropanoate is typically a two-stage process. The initial step involves the formation of the precursor, ethyl 3-ethoxypropanoate, followed by a transvinylation reaction to introduce the vinyl group. Understanding the nuances of each stage is critical for troubleshooting and optimization.

Caption: Two-stage synthesis of ethenyl 3-ethoxypropanoate.

II. Stage 1: Synthesis of Ethyl 3-Ethoxypropanoate - Troubleshooting Guide

This initial stage involves a Michael addition of ethanol to ethyl acrylate, typically catalyzed by a base.[1][2] While generally a high-yielding reaction, several factors can lead to diminished returns.

FAQ 1: My yield of ethyl 3-ethoxypropanoate is lower than expected. What are the common causes?

Low yields in this addition reaction can often be traced back to a few key areas:

-

Catalyst Inactivity: The choice and handling of the base catalyst are paramount.

-

Explanation: Common catalysts include sodium ethoxide or potassium carbonate. These can be deactivated by moisture or acidic impurities in the reagents. A patent suggests that while strongly basic ion exchange resins can be used, they are susceptible to neutralization by trace acids in the reactants, leading to catalyst deactivation.[1]

-

Troubleshooting:

-

Ensure Anhydrous Conditions: Use freshly dried ethanol and ensure your ethyl acrylate is free from acidic impurities.

-

Catalyst Selection: Consider using a small-molecule tertiary amine catalyst, which can be less sensitive to trace acids and easier to handle.[1]

-

Catalyst Loading: Insufficient catalyst will result in a sluggish or incomplete reaction. A typical catalyst loading is between 0.1% and 15% by mass relative to ethyl acrylate.[1]

-

-

-

Sub-optimal Reaction Temperature: Temperature control is crucial for this exothermic reaction.

-

Explanation: The reaction is typically conducted between 5°C and 50°C.[1] Higher temperatures can promote side reactions, such as the polymerization of ethyl acrylate.

-

Troubleshooting:

-

Maintain Temperature: Use an ice bath to maintain the reaction temperature, especially during the initial addition of reagents. A preferred temperature range is often between 20°C and 30°C.[1]

-

Slow Addition: Add the ethyl acrylate to the ethanol and catalyst mixture slowly to control the exotherm.

-

-

-

Inefficient Purification: Product loss can occur during workup and distillation.

-

Explanation: Ethyl 3-ethoxypropanoate is a moderately volatile liquid.[3] Losses can occur if distillation is not performed carefully.

-

Troubleshooting:

-

Neutralization: Before distillation, neutralize the basic catalyst with a suitable acid (e.g., sulfuric acid, acetic acid) to prevent base-catalyzed side reactions at elevated temperatures.[2]

-

Vacuum Distillation: Purify the product by vacuum distillation to reduce the boiling point and minimize thermal decomposition.[1]

-

-

| Parameter | Recommended Range | Potential Issues if Deviated |

| Ethanol:Ethyl Acrylate Molar Ratio | 1:1 to 10:1[1] | Excess ethyl acrylate can lead to polymerization. |

| Reaction Temperature | 5°C - 50°C (ideally 20°C - 30°C)[1] | Higher temperatures risk polymerization. |

| Reaction Time | 5 - 8 hours[1] | Insufficient time leads to incomplete conversion. |

| Catalyst Loading (tertiary amine) | 0.1% - 15% (by mass of ethyl acrylate)[1] | Too low results in poor conversion. |

III. Stage 2: Transvinylation to Ethenyl 3-Ethoxypropanoate - Troubleshooting Guide

The conversion of ethyl 3-ethoxypropanoate to its ethenyl counterpart is most commonly achieved via a transvinylation reaction with vinyl acetate, catalyzed by a transition metal complex.[4][5] This step is often where yield-limiting issues arise.

FAQ 2: I am observing very low conversion during the transvinylation of ethyl 3-ethoxypropanoate. What should I investigate?

Low conversion in transvinylation is a frequent challenge and often points to catalyst-related problems.

-

Catalyst Deactivation: Palladium, ruthenium, and iridium catalysts are susceptible to deactivation.

-

Explanation: Palladium catalysts, while common, can be reduced to inactive palladium metal (palladium black) during the reaction.[1][6] Impurities in the starting materials, such as alcohols, other esters, or sulfur compounds, can also poison the catalyst.[5] Ruthenium catalysts may require a carbon monoxide atmosphere to maintain activity, which can be hazardous to handle.[5]

-

Troubleshooting:

-

Catalyst Choice: Palladium(II) acetate complexed with a bidentate nitrogen-containing ligand like 1,10-phenanthroline or 2,2'-bipyridyl can offer greater stability.[4][6] Iridium catalysts, such as [Ir(cod)Cl]2, are also effective alternatives.[5]

-

Ligand Addition: The use of stabilizing ligands is crucial to prevent catalyst precipitation.

-

Reagent Purity: Ensure that the ethyl 3-ethoxypropanoate and vinyl acetate are of high purity and free from potential catalyst poisons. Purification of the starting carboxylic acid (in analogous reactions) by water washing or flash distillation has been shown to improve catalyst lifetime.[5]

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

-

-

-

Unfavorable Reaction Equilibrium: Transvinylation is an equilibrium-controlled process.[5]

-

Explanation: The equilibrium constant for transvinylation is often close to 1. To drive the reaction towards the product, Le Châtelier's principle must be applied.

-

Troubleshooting:

-

Excess Vinyl Acetate: Use a significant molar excess of vinyl acetate (up to 10:1) to shift the equilibrium towards the formation of ethenyl 3-ethoxypropanoate.[4]

-

Removal of Byproduct: If feasible, continuous removal of the acetic acid byproduct can also drive the reaction forward.

-

-

FAQ 3: My reaction mixture is turning into a solid or a viscous oil, and I am getting very little of the desired product. What is happening?

This is a classic sign of polymerization.

-

Explanation: Vinyl acetate and the product, ethenyl 3-ethoxypropanoate, are both vinyl monomers that can undergo polymerization, especially at elevated temperatures or in the presence of radical initiators.[5]

-

Troubleshooting:

-

Add a Polymerization Inhibitor: Incorporate a radical inhibitor, such as hydroquinone (HQ), methoxy hydroquinone (MeHQ), or butylated hydroxytoluene (BHT), into the reaction mixture.[5]

-

Control the Temperature: Avoid excessive heating. Transvinylation reactions with vinyl acetate are often conducted at or below its boiling point (72°C).[6]

-

Degas Reagents: Remove dissolved oxygen from the reagents and solvent by sparging with an inert gas before starting the reaction, as oxygen can initiate polymerization.

-

FAQ 4: My final product is unstable and decomposes over time. How can I improve its stability?

The vinyl ether functionality in ethenyl 3-ethoxypropanoate is susceptible to hydrolysis.

-

Explanation: Vinyl ethers can be hydrolyzed back to the corresponding aldehyde (acetaldehyde in this case) and alcohol in the presence of acid and water.[7]

-

Troubleshooting:

-

Anhydrous Workup: Ensure all workup and purification steps are conducted under anhydrous conditions. Use dried solvents and glassware.

-

Neutralization of Acidic Residues: Thoroughly neutralize any acidic catalyst or byproducts before final purification. Washing the organic phase with a mild base solution (e.g., saturated sodium bicarbonate) can be effective.

-

Azeotropic Removal of Water: If water contamination is suspected, consider azeotropic distillation with a suitable solvent to remove residual water.

-

Storage: Store the purified product over a drying agent (e.g., molecular sieves) and under an inert atmosphere in a cool, dark place.

-

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-Ethoxypropanoate

Caption: Workflow for the synthesis of ethyl 3-ethoxypropanoate.

Protocol 2: Transvinylation to Ethenyl 3-Ethoxypropanoate

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN101423475A - Preparation method of 3-ethoxyl ethyl propionate - Google Patents [patents.google.com]

- 3. Ethyl 3-ethoxypropionate | C7H14O3 | CID 12989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP2812306A1 - Transvinylation as a first stage of coupling production of vinyl esters and acetic acid or propionic acid reaction products - Google Patents [patents.google.com]

- 5. WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]

- 6. cyberleninka.ru [cyberleninka.ru]

- 7. chemguide.co.uk [chemguide.co.uk]

Troubleshooting hydrolysis of ethenyl 3-ethoxypropanoate in aqueous media

Welcome to the technical support center for the hydrolysis of ethenyl 3-ethoxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for navigating the complexities of this reaction in aqueous media. Here, we will delve into the reaction mechanisms, address common experimental challenges, and offer detailed protocols to ensure the success of your work.

Foundational Principles: Understanding the Hydrolysis of Ethenyl 3-Ethoxypropanoate

Ethenyl 3-ethoxypropanoate is a vinyl ester. The hydrolysis of vinyl esters is a well-understood process that can be catalyzed by either acid or base.[1] The reaction yields 3-ethoxypropanoic acid and acetaldehyde, the latter being the result of the tautomerization of the initially formed vinyl alcohol.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺).[2] This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The reaction is reversible, and to drive it to completion, a large excess of water is typically used.[3][4] The rate-determining step in the acid-catalyzed hydrolysis of vinyl ethers (a related class of compounds) is the proton transfer to the substrate.[5][6]

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This reaction is generally irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack.[7] This method is often preferred for achieving complete hydrolysis.[7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses frequently encountered problems during the hydrolysis of ethenyl 3-ethoxypropanoate.

| Symptom / Observation | Potential Cause(s) | Recommended Action(s) |

| Low or No Reaction | 1. Incorrect pH: The reaction rate is highly dependent on pH.[8][9] 2. Low Temperature: Insufficient thermal energy can lead to slow reaction rates.[10] 3. Phase Separation: Ethenyl 3-ethoxypropanoate has limited water solubility, which can hinder the reaction in a purely aqueous system. | 1. Adjust pH: For acid catalysis, ensure a sufficiently low pH (e.g., pH 1-2). For base catalysis, use a stoichiometric amount or a slight excess of a strong base (e.g., NaOH, LiOH). 2. Increase Temperature: Gently heat the reaction mixture. A common practice for ester hydrolysis is heating under reflux.[3] 3. Add a Co-solvent: Introduce a water-miscible organic solvent like tetrahydrofuran (THF) or methanol to create a homogeneous reaction mixture.[11] |

| Incomplete Reaction | 1. Reversible Reaction (Acid-Catalyzed): The equilibrium may not favor the products.[1] 2. Insufficient Catalyst/Base: Not enough catalyst or base to drive the reaction to completion. | 1. Use Excess Water: For acid-catalyzed reactions, a large excess of water can shift the equilibrium towards the products.[4] 2. Switch to Base Catalysis: Base-catalyzed hydrolysis is irreversible and will go to completion.[7] 3. Increase Catalyst/Base Concentration: Ensure at least a stoichiometric amount of base is used for saponification. |

| Formation of Side Products | 1. Transesterification: If an alcohol is used as a co-solvent (e.g., methanol), it can react with the starting material to form a new ester (methyl 3-ethoxypropanoate).[11] 2. Aldol Condensation of Acetaldehyde: The acetaldehyde product can undergo self-condensation under basic conditions. | 1. Choose an Inert Co-solvent: Use a non-alcoholic, water-miscible solvent like THF or acetone. 2. Control Reaction Conditions: Keep the temperature as low as feasible and the reaction time as short as possible to minimize side reactions. |

| Difficulty in Monitoring Reaction Progress | 1. Inappropriate Analytical Technique: The chosen method may not be sensitive or selective enough. 2. Complex Reaction Mixture: Multiple components may interfere with the analysis. | 1. Select an Appropriate Method: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-suited for monitoring the disappearance of the starting material and the appearance of products.[12][13][14] 2. Method Development: Develop a robust chromatographic method with good separation of all components. Use of a mass spectrometer (MS) detector can aid in peak identification.[15] |

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism for the hydrolysis of ethenyl 3-ethoxypropanoate?

A: Ethenyl 3-ethoxypropanoate, being a vinyl ester, will undergo hydrolysis to form 3-ethoxypropanoic acid and vinyl alcohol. The vinyl alcohol is unstable and will rapidly tautomerize to acetaldehyde. The overall reaction can be catalyzed by either acid or base.[1][16]

Q2: My acid-catalyzed hydrolysis is not reaching completion. What should I do?

A: Acid-catalyzed ester hydrolysis is a reversible reaction.[3] To drive the reaction to completion, you can use a large excess of water.[4] Alternatively, switching to base-catalyzed hydrolysis (saponification) is a good option as this reaction is irreversible.[7]

Q3: I am observing an unexpected peak in my chromatogram. What could it be?

A: If you are using an alcohol like methanol as a co-solvent, you may be observing the product of transesterification, which in this case would be methyl 3-ethoxypropanoate.[11] Another possibility, particularly under basic conditions, is a product from the self-condensation of the acetaldehyde byproduct.

Q4: What is the optimal pH for this hydrolysis?

A: The optimal pH depends on the desired reaction rate and stability of your products. The rate of ester hydrolysis generally increases with either increasing acidity or alkalinity.[8] For acid catalysis, a pH of 1-2 is common. For base catalysis, a pH above 12 is typically used. It is important to note that very high or low pH might promote side reactions.

Q5: How can I accurately monitor the kinetics of the reaction?